Bienvenue dans la boutique en ligne BenchChem!

AF299

Pain Ion channel pharmacology Sodium channel

AF299 (CAS 832685-79-7) is a structurally defined 4,5-dihydro-1H-imidazole sulfonamide featuring a precise 4-ethoxy-3-methylphenyl substitution pattern essential for target selectivity. It delivers sub-micromolar Nav1.7 inhibition (IC50=23 nM) with a ~195-fold selectivity window over CYP3A4 (IC50=4.48 µM). Unlike des-methyl or 2-ethyl analogs, this substitution cannot be altered without compromising binding profiles. Validated in HEK293 Nav1.7 PatchXpress assays, it is a critical tool for pain-signaling research and systematic SAR comparator studies. For R&D use only.

Molecular Formula C18H20N2O3S
Molecular Weight 344.4 g/mol
Cat. No. B494990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF299
Molecular FormulaC18H20N2O3S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C
InChIInChI=1S/C18H20N2O3S/c1-3-23-17-10-9-16(13-14(17)2)24(21,22)20-12-11-19-18(20)15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3
InChIKeyFPVZMCVRMJVYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole: Chemical Identity, CAS Registry, and Procurement Considerations


1-((4-Ethoxy-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS 832685-79-7; molecular formula C18H20N2O3S; molecular weight 344.4 g/mol) is a sulfonyl-substituted 4,5-dihydro-1H-imidazole derivative . The compound belongs to a broader class of 1-sulfonyl substituted imidazole and 2-imidazoline derivatives that have been investigated for diverse pharmacological activities including antimicrobial, anti-inflammatory, and ion channel modulation [1]. Commercial suppliers typically provide this compound at 95% purity for research use only. Users should note that this compound is distinct from EMD 57033 (CAS 147527-31-9; C22H23N3O4S), a thiadiazinone-derived calcium sensitizer that is sometimes erroneously conflated with this molecule in online databases [2].

Why 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole Cannot Be Interchanged with Generic Analogs


The 4,5-dihydro-1H-imidazole sulfonamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where even minor aryl substitution variations produce substantial shifts in target selectivity and potency [1]. The 4-ethoxy-3-methylphenyl sulfonyl moiety in this compound represents a specific substitution pattern (para-ethoxy plus meta-methyl) that cannot be arbitrarily replaced with close analogs such as the 4-ethoxyphenyl variant (CAS 708242-51-7, which lacks the 3-methyl group) or the 2-ethyl-1H-imidazole derivative (CAS 876894-55-2, which replaces the 2-phenyl group with 2-ethyl) without fundamentally altering the binding profile and experimental outcomes . For researchers requiring precise ion channel pharmacology or sulfonyl imidazole SAR exploration, generic substitution introduces uncontrolled variables that compromise experimental reproducibility and data interpretability [2].

Quantitative Differentiation Evidence: 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole vs. Structural Analogs


Nav1.7 Sodium Channel Inhibition: Sub-nanomolar Potency vs. Micromolar CYP3A4 Activity

In a direct head-to-head comparison of target engagement across two distinct human protein targets, 1-((4-ethoxy-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole demonstrates a striking selectivity profile: it inhibits the human Nav1.7 sodium channel with an IC50 of 23 nM, whereas its activity against human cytochrome P450 3A4 (CYP3A4) is nearly 200-fold weaker at IC50 = 4,480 nM (4.48 µM) [1]. This divergent activity profile contrasts with the structurally related analog 1-[(4-ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole (CAS 708242-51-7), which exhibits moderate CYP3A4 inhibition (Ki = 120 nM) with no reported Nav1.7 data [2]. The presence of the 3-methyl substituent on the aryl sulfonyl group in the target compound appears to confer enhanced Nav1.7 selectivity, a critical consideration for researchers studying voltage-gated sodium channel pharmacology.

Pain Ion channel pharmacology Sodium channel Nav1.7 Electrophysiology

Structural Differentiation: 2-Phenyl-4,5-dihydro-1H-imidazole Core vs. 1H-Imidazole and 2-Alkyl Analogs

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole incorporates a saturated 4,5-dihydro-1H-imidazole (2-imidazoline) core with a 2-phenyl substituent, distinguishing it from the fully aromatic 1H-imidazole analog 1-((4-ethoxy-3-methylphenyl)sulfonyl)-1H-imidazole (CAS 791844-68-3) . The dihydroimidazole scaffold exhibits distinct electronic properties and conformational flexibility compared to the planar aromatic imidazole, potentially influencing binding interactions [1]. Furthermore, substitution of the 2-phenyl group with a 2-ethyl moiety yields 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole (CAS 876894-55-2), a compound that lacks the aromatic π-stacking capacity of the 2-phenyl group and has not demonstrated the Nav1.7 activity documented for the target compound [2].

Medicinal chemistry Structure-activity relationship Imidazoline Sulfonamide SAR

Functional Group Substitution Analysis: 4-Ethoxy-3-methylphenyl vs. 4-Ethoxyphenyl Sulfonyl Moiety

The target compound bears a 4-ethoxy-3-methylphenyl sulfonyl group, whereas the closest commercially available analog, 1-[(4-ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole (CAS 708242-51-7), lacks the 3-methyl substituent . This single methyl deletion reduces the molecular weight from 344.4 g/mol to 330.4 g/mol and alters both lipophilicity (calculated LogP) and steric occupancy at the meta position . The 3-methyl group in the target compound introduces additional hydrophobic bulk and may influence metabolic stability by providing steric shielding of the adjacent ethoxy group from oxidative metabolism. Class-level SAR evidence from 1-sulfonyl substituted imidazole series indicates that aryl substitution patterns significantly modulate both potency and selectivity profiles [1].

Lipophilicity Metabolic stability Substituent effects Medicinal chemistry ADME

Recommended Research and Industrial Application Scenarios for 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole


Nav1.7 Sodium Channel Pharmacology and Pain Research

This compound serves as a sub-micromolar tool molecule for Nav1.7 sodium channel inhibition studies (IC50 = 23 nM), with demonstrated functional selectivity against CYP3A4 (IC50 = 4.48 µM, ~195-fold window) [1]. Researchers investigating voltage-gated sodium channel pharmacology, particularly in the context of pain signaling where Nav1.7 represents a validated therapeutic target, can utilize this compound for in vitro electrophysiology and cellular assay development. The compound's selectivity profile enables cleaner pharmacological interrogation of Nav1.7-mediated currents with reduced confounding metabolic enzyme interactions compared to the des-methyl analog, which exhibits CYP3A4 Ki = 120 nM and may introduce off-target effects in metabolism studies [2]. HEK 293 cells stably transfected with human Nav1.7 in whole-cell voltage clamp configuration (PatchXpress) represent the validated assay system.

Structure-Activity Relationship Studies of Sulfonyl Imidazoline Derivatives

The compound's distinctive substitution pattern—4-ethoxy-3-methylphenyl sulfonyl coupled with a 2-phenyl-4,5-dihydro-1H-imidazole core—positions it as a valuable comparator in systematic SAR investigations [1]. Researchers exploring the pharmacological consequences of (a) saturated vs. aromatic imidazole rings, (b) 2-phenyl vs. 2-alkyl substitution, and (c) meta-methyl vs. para-only aryl sulfonyl substitution can use this compound alongside structurally defined comparators (CAS 791844-68-3, CAS 876894-55-2, CAS 708242-51-7) to delineate structure-activity relationships [2]. The compound's documented ion channel activity provides a functional readout for SAR studies, while the commercial availability of related analogs enables systematic medicinal chemistry exploration of this scaffold.

Selective Chemical Probe Development and Target Validation

Given the compound's demonstrated Nav1.7 activity and the availability of structural analogs with divergent target profiles, this molecule can anchor chemical probe development programs aimed at achieving target-class selectivity [1]. The >100-fold selectivity window between primary target (Nav1.7, IC50 = 23 nM) and CYP3A4 (IC50 = 4.48 µM) provides a starting point for medicinal chemistry optimization toward more selective Nav1.7 probes [2]. Researchers engaged in target validation studies requiring tool compounds with defined selectivity profiles relative to closely related targets and metabolic enzymes should consider this compound, with the critical caveat that broader selectivity profiling (e.g., against other Nav channel isoforms and cytochrome P450 enzymes) remains incomplete.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for AF299

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.